molecular formula C10H16N2S B8367758 2-Amino-1-(2-mercapto-2-methylpropylamino)benzene

2-Amino-1-(2-mercapto-2-methylpropylamino)benzene

Cat. No. B8367758
M. Wt: 196.31 g/mol
InChI Key: VJBUHDISXZMWHJ-UHFFFAOYSA-N
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Patent
US05080884

Procedure details

o-Phenylenediamine (15.31 g, 1.42×10-1 mol, 100 M%) and 12.46 g (1.42×10-1 mol, 100 M%) isobutylene sulfide (Synder et al, J. Am. Chem. Soc. 69: 2672-2674, 1947) were mixed in a Parr bomb and heated in an oven at 80° C. for 18 hr. The bomb was cooled to room temperature and then opened. The crude brown oil contained some solid. The mixture was dissolved in 150 ml ether (some white solid did not dissolve), washed with saturated aqueous NaCl solution, and the solvent was removed on the rotary evaporator. The oily residue was placed on flash silic in a 600 ml sintered glass funnel and eluted with 500 ml portion of hexane, 90% hexane/ether, twice with 80% hexane/ether and twice with 50% hexane/ether. Evaporation of the first 50:50 hexane/ether fraction gave 7.36 g (26.5%) of 2-amino-1-(2-mercapto-2-methylpropylamino)benzene as a waxy crystalline product, mp 38°-40° C.
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
12.46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][C:10]1([S:13][CH2:12]1)[CH3:11]>CCOCC>[NH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[NH:8][CH2:9][C:10]([SH:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
15.31 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
12.46 g
Type
reactant
Smiles
CC1(C)CS1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
did not dissolve),
WASH
Type
WASH
Details
washed with saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The oily residue was placed on flash silic in a 600 ml sintered glass funnel
WASH
Type
WASH
Details
eluted with 500 ml portion of hexane, 90% hexane/ether, twice with 80% hexane/ether and twice with 50% hexane/ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the first 50:50 hexane/ether fraction

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NCC(C)(C)S
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 26.5%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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